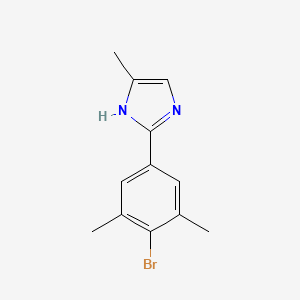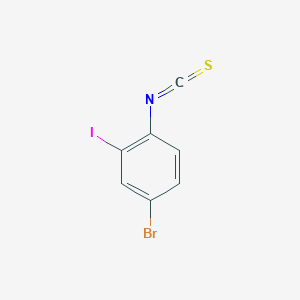
4-Bromo-2-iodophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrINS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and iodine atoms at the 4 and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2-iodoaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the corresponding amine with carbon disulfide and a desulfurylation reagent such as T3P (propane phosphonic acid anhydride) to form the isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. These methods may involve the use of phenyl chlorothionoformate with primary amines under controlled conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thioureas.
Addition Reactions: It can react with nucleophiles such as alcohols and thiols to form corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylbenzene, THF (tetrahydrofuran), and other organic solvents.
Catalysts: Triethylamine, DMAP (4-dimethylaminopyridine), and DABCO (1,4-diazabicyclo[2.2.2]octane).
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Adducts: Formed from the reaction with alcohols and thiols.
Applications De Recherche Scientifique
4-Bromo-2-iodophenyl Isothiocyanate has diverse applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules due to its reactive isothiocyanate group.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-iodophenyl Isothiocyanate involves its reactivity as an electrophile. The isothiocyanate group (N=C=S) can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in bioconjugation and labeling techniques, where the compound targets specific amino groups in proteins and peptides .
Comparaison Avec Des Composés Similaires
4-Bromophenyl Isothiocyanate: Similar structure but lacks the iodine substitution.
2-Iodophenyl Isothiocyanate: Similar structure but lacks the bromine substitution.
Phenyl Isothiocyanate: The parent compound without any halogen substitutions.
Uniqueness: 4-Bromo-2-iodophenyl Isothiocyanate is unique due to the presence of both bromine and iodine substituents, which can influence its reactivity and selectivity in chemical reactions. The dual halogenation can also affect its physical properties, such as solubility and stability, making it distinct from its mono-substituted counterparts .
Propriétés
Formule moléculaire |
C7H3BrINS |
|---|---|
Poids moléculaire |
339.98 g/mol |
Nom IUPAC |
4-bromo-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3BrINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
Clé InChI |
DKRHMEMXAHVPBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)I)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)
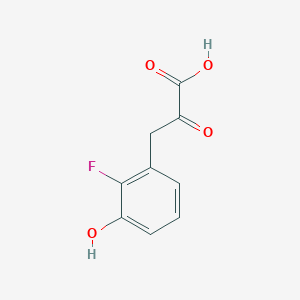
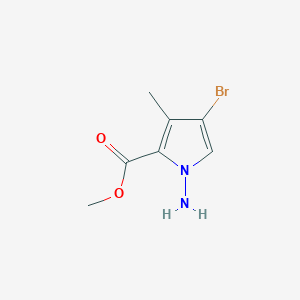
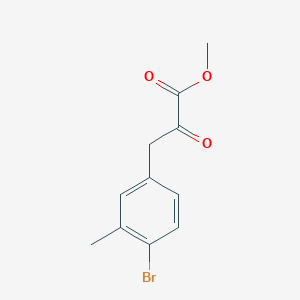
![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)
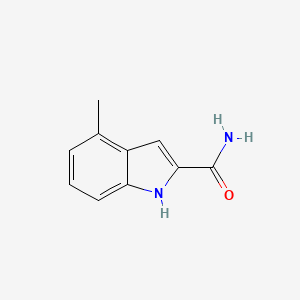


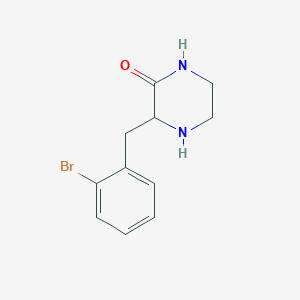
![Methyl (R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13678987.png)
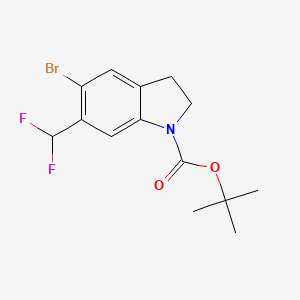
![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)
